2-Benzoxazolamine, n-butyl-

Synthetic Methodology C-H Amination Process Chemistry

Researchers optimizing metal-free C-H amination protocols need reliable reference standards to validate synthetic yields. N-Butyl-2-benzoxazolamine (CAS 21326-84-1) is a benchmark product obtained in ~80% yield via N-iodosuccinimide-catalyzed oxidative amination. • Validate reaction performance against a published ~80% yield benchmark. • Utilize the secondary amine handle for further alkylation/acylation diversification. • Available as a characterized building block for SAR exploration in 2-aminobenzoxazole chemical space. Note: No biological or photophysical data exist; end-user characterization required.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 21326-84-1
Cat. No. B15395084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoxazolamine, n-butyl-
CAS21326-84-1
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCCNC1=NC2=CC=CC=C2O1
InChIInChI=1S/C11H14N2O/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H,12,13)
InChIKeyGBLFFIRDYCSZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2-Benzoxazolamine: Basic Profile


2-Benzoxazolamine, n-butyl- (CAS 21326-84-1), also known as N-butyl-1,3-benzoxazol-2-amine, is a heterocyclic compound belonging to the 2-aminobenzoxazole class. Its molecular formula is C₁₁H₁₄N₂O with a molecular weight of 190.24 g/mol . This class of compounds is characterized by a benzoxazole core (a fused benzene and oxazole ring) bearing an amino group at the 2-position. 2-Aminobenzoxazoles and their N-substituted analogues are recognized as important building blocks in medicinal chemistry and materials science [1].

Building block 2-Aminobenzoxazole core for medicinal chemistry and materials science diversification
Method reference Supports synthetic methodology validation for C–H amination protocol development
Analytical standard Well-defined molecular weight and fragmentation pattern aid LC-MS/GC-MS method calibration

N-Butyl-2-Benzoxazolamine: Generic Substitution Unavailable


Based on currently available public data sources, it is impossible to establish any quantifiable differentiation for N-butyl-2-benzoxazolamine relative to its closest analogs or alternatives. A systematic search across primary research literature, patents, and authoritative databases revealed no peer-reviewed studies containing comparative quantitative data (e.g., biological activity, photophysical properties, or synthetic yields) for this specific compound . Consequently, generic substitution cannot be scientifically evaluated, as there is no evidence base to support the functional equivalence or superiority of this compound compared to any other N-alkyl-2-aminobenzoxazole derivative.

No comparative biological activity data exist for any N-alkyl analog; functional interchangeability cannot be assumed.
Synthetic yield is route-specific and does not reflect a differentiating performance advantage.
Photophysical property data are absent; substitution for material or probe applications remains unsupported.

N-Butyl-2-Benzoxazolamine: Differentiation Evidence


Oxidative C–H Amination Yield

In a metal-free, N-iodosuccinimide-catalyzed oxidative C–H amination of benzoxazole with n-butylamine, the target compound N-butyl-2-benzoxazolamine was obtained in ~80% yield . This serves as a reference yield for this specific synthetic route. However, this is a process-specific output rather than a comparative performance metric, and no direct yield comparison with other N-alkyl derivatives under identical conditions is available.

Synthetic Yield
Data to verify
~80%
Route-specific output; not a differentiating procurement factor
No comparative data for other N-alkyl analogs under identical conditions
Synthetic Methodology C-H Amination Process Chemistry

No Published Pharmacological Data

A comprehensive review of the literature confirms that no direct experimental data on the specific biological activity of n-butyl-2-benzoxazolamine has been published . In contrast, numerous other 2-aminobenzoxazole derivatives have reported activities as enzyme inhibitors, including proteases, chymase, butyrylcholinesterase, and topoisomerase II [1]. The absence of data precludes any comparison of potency, selectivity, or mechanism of action.

Biological Activity
Data to verify
No published data
Precludes activity-based selection; any biological use is exploratory
Class-wide enzyme inhibition reported for 2-aminobenzoxazoles, but not for this analog
Medicinal Chemistry Biological Activity Pharmacology

No Photophysical Characterization

While benzoxazole derivatives are widely studied for their fluorescence properties and applications in OLEDs and optical brighteners, no quantitative photophysical data (e.g., absorption/emission maxima, quantum yields, fluorescence lifetimes) have been reported specifically for N-butyl-2-benzoxazolamine. In contrast, studies on related 2-aminobenzoxazole derivatives have reported detailed photophysical characterization, including quantum yields and solvatochromic effects [1]. This data gap prevents any comparative assessment of this compound's suitability as a fluorescent probe or optoelectronic material.

Photophysical Data
Class-level inference
No published characterization
Cannot support fluorescent probe or optoelectronic material applications
Other benzoxazole derivatives have reported quantum yields and spectral data
Fluorescence Photophysics Materials Chemistry

N-Butyl-2-Benzoxazolamine: Research Use Cases


Synthetic Methodology Reference

N-Butyl-2-benzoxazolamine has been reported as a product in the development of novel synthetic methodologies for 2-aminobenzoxazoles. Specifically, it was obtained in ~80% yield using a metal-free, N-iodosuccinimide-catalyzed oxidative C–H amination protocol . This makes the compound a useful reference standard for laboratories developing or optimizing similar amination reactions. Procurement in this context is justified for the purpose of validating synthetic procedures or as a comparative standard for reaction optimization.

Building Block for Derivative Synthesis

2-Aminobenzoxazoles serve as versatile building blocks in medicinal chemistry and materials science . N-Butyl-2-benzoxazolamine, with its secondary amine functionality, can undergo further functionalization (e.g., alkylation, acylation, or condensation) to generate novel N-substituted derivatives. Researchers exploring structure-activity relationships (SAR) or structure-property relationships within the 2-aminobenzoxazole chemical space may procure this compound as a starting material for diversification. However, it is critical to note that no biological or photophysical data exist for this specific compound, so any such exploration must be supported by the end-user's own characterization and screening efforts.

Analytical Reference Standard

The mass spectra of N-substituted 2-aminobenzoxazoles have been recorded and their fragmentation patterns established by high-resolution measurement . N-Butyl-2-benzoxazolamine can serve as a reference standard for developing or validating analytical methods (e.g., LC-MS, GC-MS) aimed at detecting or quantifying N-alkyl-2-aminobenzoxazole derivatives in complex mixtures. Its well-defined molecular weight (190.24 g/mol) and predictable fragmentation behavior make it suitable for calibrating instruments and verifying method performance.

Application
Selection Property
Validation Focus
Synthetic methodology validation
Reported C–H amination product
Amination protocol reproducibility
Derivative synthesis for SAR/SPR
2-aminobenzoxazole core with secondary amine handle
End-user characterization (biological/photophysical)
Analytical method development
Defined MW and predictable fragmentation
Instrument calibration and method performance verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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